Ethanone, 1-(1-amino-1H-imidazol-2-yl)-
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Overview
Description
Ethanone, 1-(1-amino-1H-imidazol-2-yl)- is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethanone group attached to an imidazole ring, which is further substituted with an amino group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1-amino-1H-imidazol-2-yl)- typically involves the reaction of 1H-imidazole-2-carbaldehyde with an appropriate amine under reductive conditions. One common method involves the use of sodium borohydride as a reducing agent in the presence of a suitable solvent like methanol or ethanol . The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of catalytic hydrogenation, where the imidazole-2-carbaldehyde is reacted with ammonia in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1-amino-1H-imidazol-2-yl)- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Imidazole-2-carboxylic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: N-substituted imidazole derivatives.
Scientific Research Applications
Ethanone, 1-(1-amino-1H-imidazol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1-amino-1H-imidazol-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-(1H-Imidazol-2-yl)ethanone: Similar structure but lacks the amino group.
2-(1H-Imidazol-1-yl)ethanol: Contains a hydroxyl group instead of an amino group.
1-(1-Methyl-1H-imidazol-2-yl)ethanone: Contains a methyl group instead of an amino group.
Uniqueness
Ethanone, 1-(1-amino-1H-imidazol-2-yl)- is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a variety of chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H7N3O |
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Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-(1-aminoimidazol-2-yl)ethanone |
InChI |
InChI=1S/C5H7N3O/c1-4(9)5-7-2-3-8(5)6/h2-3H,6H2,1H3 |
InChI Key |
HRZGFABHFJPPST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CN1N |
Origin of Product |
United States |
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